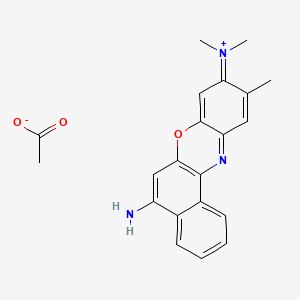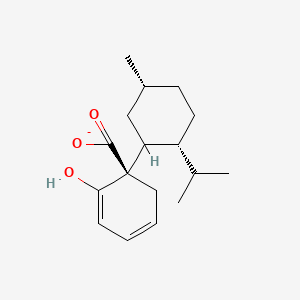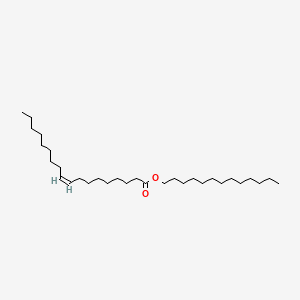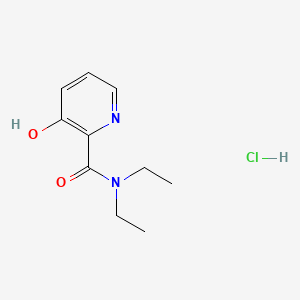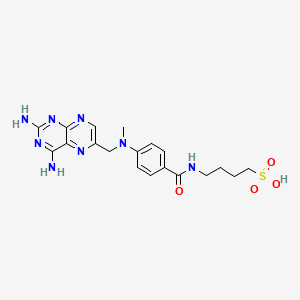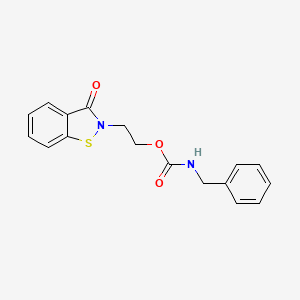
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form the intermediate 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl chloroformate. This intermediate is then reacted with benzylamine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .
Análisis De Reacciones Químicas
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Aplicaciones Científicas De Investigación
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Mecanismo De Acción
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate can be compared with other benzothiazole derivatives, such as:
2-(2-benzothiazolyl)acetic acid: Known for its herbicidal activity.
3-(2-pyridyl)-benzothiazol-2-one: Used as a lead scaffold for herbicides.
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethoxy]ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate: Exhibits antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Propiedades
Número CAS |
199172-78-6 |
|---|---|
Fórmula molecular |
C17H16N2O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate |
InChI |
InChI=1S/C17H16N2O3S/c20-16-14-8-4-5-9-15(14)23-19(16)10-11-22-17(21)18-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,21) |
Clave InChI |
NCLQAIJHQQODQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)OCCN2C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


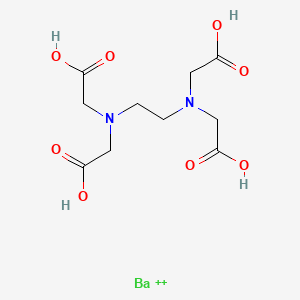
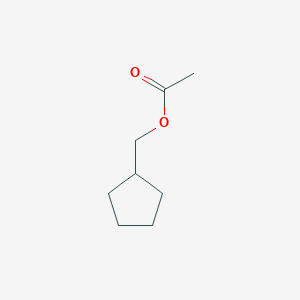


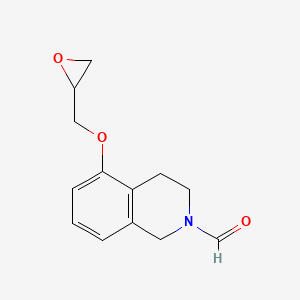
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)

